n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine
CAS No.:
Cat. No.: VC19814645
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5 |
|---|---|
| Molecular Weight | 251.29 g/mol |
| IUPAC Name | 2-(1-methylbenzo[f]quinazolin-3-yl)guanidine |
| Standard InChI | InChI=1S/C14H13N5/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16/h2-7H,1H3,(H4,15,16,17,18,19) |
| Standard InChI Key | RGFKZORXYSZRTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine features a benzo[f]quinazoline core substituted with a methyl group at the 1-position and a guanidine moiety at the 3-position . The canonical SMILES representation is CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32, reflecting its fused bicyclic aromatic system and guanidine side chain .
Computed Physicochemical Properties
Key properties derived from PubChem data include:
| Property | Value | Relevance |
|---|---|---|
| XLogP3 | 2 | Moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Solubility and target interaction |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar SA | 90.2 Ų | Membrane permeability |
| Rotatable Bonds | 1 | Conformational flexibility |
These properties suggest moderate bioavailability, with a balance between lipophilicity and polarity conducive to cellular uptake .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via nucleophilic substitution between 1-methylbenzo[f]quinazolin-3-amine and cyanamide under basic conditions. Alternative routes involve coupling quinazoline precursors with guanidine derivatives, often employing transition metal catalysts to enhance yield .
Reaction Profiles
n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine undergoes oxidation at the guanidine moiety, forming nitroso derivatives when treated with hydrogen peroxide. Electrophilic aromatic substitution at the quinazoline core is feasible under acidic conditions, enabling further functionalization for structure-activity relationship (SAR) studies .
Pharmacological Activities
NHE-1 Inhibition
The compound exhibits potent NHE-1 inhibitory activity (), comparable to zoniporide . NHE-1 inhibition mitigates intracellular calcium overload, offering cardioprotective and neuroprotective effects in ischemia-reperfusion models .
Antiplatelet Effects
In ADP-induced platelet aggregation assays, n-(1-methylbenzo[f]quinazolin-3-yl)guanidine demonstrated 85% inhibition at 10 μM, surpassing acetylsalicylic acid (70%) . This activity correlates with its ability to block thromboxane A2 synthesis via COX-1 modulation .
Ocular Hypotensive Action
Topical administration in rat models reduced intraocular pressure (IOP) by 32% over 6 hours, attributed to enhanced aqueous humor outflow through trabecular meshwork relaxation .
Anti-Inflammatory and Antiglycation Properties
The compound suppresses LPS-induced IL-6 secretion in murine macrophages by 78% and inhibits advanced glycation end-product (AGE) formation by 65% at 50 μM . These dual mechanisms are advantageous in diabetic complications and chronic inflammatory diseases.
Research Findings and Clinical Implications
Preclinical Efficacy
In a murine model of acute lung injury, n-(1-methylbenzo[f]quinazolin-3-yl)guanidine reduced neutrophil infiltration by 40% and alveolar edema by 55% . These effects are mediated through NF-κB pathway inhibition and downregulation of pro-inflammatory cytokines .
Comparative Pharmacological Profile
| Activity | n-(1-Methyl) Derivative | Reference Drug (Zoniporide) |
|---|---|---|
| NHE-1 Inhibition | 12 nM | 10 nM |
| Antiplatelet Activity | 85% | N/A |
| IOP Reduction | 32% | 25% (Brinzolamide) |
This multifunctionality positions the compound as a versatile therapeutic agent .
Future Directions and Challenges
Pharmacokinetic Optimization
Current data lack details on oral bioavailability, plasma half-life, and tissue distribution. Prodrug strategies or nanocarrier systems may enhance solubility and stability.
Toxicity Profiling
Acute toxicity studies in rodents indicate a median lethal dose () of 450 mg/kg, suggesting a narrow therapeutic window. Chronic toxicity and genotoxicity assessments are pending.
Clinical Translation
Phase I trials should evaluate safety in healthy volunteers, prioritizing dose escalation and biomarker monitoring. Collaborations with ophthalmology and cardiology consortia will accelerate translational research.
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